2-Pyrrolidinone, 1-(5-nitro-2-thiazolyl)-
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Overview
Description
1-(5-Nitro-2-thiazolyl)-2-pyrrolidinone is a chemical compound belonging to the thiazole class, known for its diverse biological activities. Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring, which imparts unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Nitro-2-thiazolyl)-2-pyrrolidinone can be synthesized through various synthetic routes. One common method involves the reaction of 5-nitro-2-thiazolylamine with pyrrolidinone under specific reaction conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Nitro-2-thiazolyl)-2-pyrrolidinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of nitroso derivatives and carboxylic acids.
Reduction: Production of amines and hydroxylamines.
Substitution: Generation of various substituted thiazoles and pyrrolidinones.
Scientific Research Applications
1-(5-Nitro-2-thiazolyl)-2-pyrrolidinone has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory conditions.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
1-(5-Nitro-2-thiazolyl)-2-pyrrolidinone is compared with other similar compounds, such as 1-(5-nitro-2-thiazolyl)piperazine and 2-amino-5-[(5-nitro-2-thiazolyl)thio]-1,3,4-thiadiazole. While these compounds share structural similarities, 1-(5-Nitro-2-thiazolyl)-2-pyrrolidinone is unique in its specific biological activities and applications.
Comparison with Similar Compounds
1-(5-nitro-2-thiazolyl)piperazine
2-amino-5-[(5-nitro-2-thiazolyl)thio]-1,3,4-thiadiazole
1-acetyl-4-(5-nitro-2-thiazolyl)piperazine
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Properties
CAS No. |
13109-99-4 |
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Molecular Formula |
C7H7N3O3S |
Molecular Weight |
213.22 g/mol |
IUPAC Name |
1-(5-nitro-1,3-thiazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H7N3O3S/c11-5-2-1-3-9(5)7-8-4-6(14-7)10(12)13/h4H,1-3H2 |
InChI Key |
UBYUUYVSFQRSJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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